ERK1/2 inhibitor 9

Description

Significance of the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Pathway in Cellular Physiology and Disease

The Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade, is a fundamental signaling route in virtually all cell types. mdpi.com This pathway is integral to the regulation of a wide array of cellular activities, including proliferation, differentiation, survival, and apoptosis. nih.gov In normal physiological conditions, the ERK1/2 pathway is tightly controlled, responding to various extracellular stimuli such as growth factors and hormones to orchestrate appropriate cellular responses. For instance, it plays a crucial role in development, cell cycle control, and cell migration. mdpi.comphysiology.org

However, aberrant activation of the ERK1/2 pathway is a common feature in numerous pathologies. mdpi.com In cancer, hyperactivation of this pathway, often due to mutations in upstream components like RAS or RAF kinases, drives uncontrolled cell proliferation, survival, and metastasis. imrpress.comtandfonline.com Dysregulation of ERK1/2 signaling is also implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke, where it can contribute to neuronal apoptosis and neuroinflammation. spandidos-publications.comnih.gov Furthermore, the ERK1/2 pathway is involved in cardiac hypertrophy and fibrosis, highlighting its broad impact on human health and disease. sciltp.com

Rationale for Targeting ERK1/2 in Therapeutic Interventions

Given the central role of the ERK1/2 pathway in disease pathogenesis, particularly in cancer, its components have emerged as attractive targets for therapeutic intervention. imrpress.comtandfonline.com The rationale for targeting ERK1/2 lies in its position as a downstream effector in the signaling cascade. aacrjournals.org Many cancers develop resistance to inhibitors of upstream proteins like RAF and MEK through mechanisms that reactivate ERK1/2 signaling. aacrjournals.orgnih.gov Therefore, directly inhibiting ERK1/2 offers a strategy to overcome this resistance and provide a more durable therapeutic effect. aacrjournals.orgnih.gov

Targeting ERK1/2 is a promising approach for a broad spectrum of tumors harboring mutations that activate the MAPK pathway. aacrjournals.org By blocking the final node in this critical pathway, ERK1/2 inhibitors can effectively shut down the signals that promote tumor growth and survival. nih.gov This strategy is expected to yield not only anti-proliferative effects but also anti-metastatic and anti-angiogenic outcomes. tandfonline.com The development of specific and potent ERK1/2 inhibitors is therefore a major focus of current cancer research.

Overview of ERK1/2 Inhibitors as a Class

The development of small-molecule inhibitors targeting the ERK1/2 pathway has seen significant progress, with compounds targeting RAF and MEK kinases already in clinical use. sciltp.com More recently, direct inhibitors of ERK1/2 have entered clinical trials, representing a new frontier in precision medicine. sciltp.comnih.gov These inhibitors can be broadly categorized based on their mechanism of action. Some are catalytic inhibitors that solely block the kinase activity of ERK1/2, while others are "dual-mechanism" inhibitors that also prevent the activating phosphorylation of ERK1/2 by MEK1/2. aacrjournals.org There are also covalent inhibitors that form a permanent bond with the ERK1/2 protein. nih.gov

Several ERK1/2 inhibitors have been investigated in preclinical and clinical settings, including Ulixertinib (B1684335) (BVD-523), GDC-0994, and SCH772984. acs.orgresearchgate.net These compounds have demonstrated anti-tumor activity in various cancer models, including those resistant to upstream inhibitors. aacrjournals.org The ongoing research aims to optimize the potency, selectivity, and pharmacological properties of these inhibitors to enhance their therapeutic window and minimize off-target effects. acs.org

Introduction to ERK1/2 Inhibitor 9 in Contemporary Research

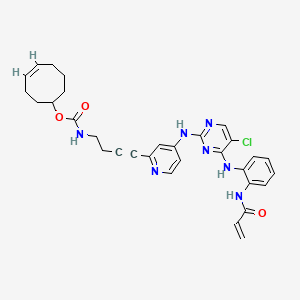

This compound, also referred to as Probe 1, is a covalent inhibitor of ERK1/2 that has garnered attention in the scientific community. medchemexpress.com It demonstrates sub-micromolar activity in cellular assays, for instance, showing a GI50 (the concentration causing 50% growth inhibition) of 0.47 μM in the A375 melanoma cell line. medchemexpress.com A key characteristic of this compound is its ability to induce the downregulation of phospho-ERK1/2, the activated form of the kinase. medchemexpress.com

A notable application of this compound in research is its use in the development of novel therapeutic strategies. For example, when tagged with trans-cyclo-octene (TCO), it can be combined with a tetrazine-tagged thalidomide (B1683933) to form an "ERK-CLIPTAC" (Click-formed Proteolysis Targeting Chimera). This innovative approach leads to the degradation of the ERK1/2 protein, offering an alternative mechanism to simple inhibition. medchemexpress.com This highlights the utility of this compound as a valuable tool for exploring new avenues in cancer therapy.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H32ClN7O3 |

|---|---|

Molecular Weight |

586.1 g/mol |

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] N-[4-[4-[[5-chloro-4-[2-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]pyridin-2-yl]but-3-ynyl]carbamate |

InChI |

InChI=1S/C31H32ClN7O3/c1-2-28(40)37-26-15-8-9-16-27(26)38-29-25(32)21-35-30(39-29)36-23-17-19-33-22(20-23)12-10-11-18-34-31(41)42-24-13-6-4-3-5-7-14-24/h2-4,8-9,15-17,19-21,24H,1,5-7,11,13-14,18H2,(H,34,41)(H,37,40)(H2,33,35,36,38,39)/b4-3- |

InChI Key |

MEGBFSKPEJSVCC-ARJAWSKDSA-N |

Isomeric SMILES |

C=CC(=O)NC1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC(=NC=C3)C#CCCNC(=O)OC4CCC/C=C\CC4 |

Canonical SMILES |

C=CC(=O)NC1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC(=NC=C3)C#CCCNC(=O)OC4CCCC=CCC4 |

Origin of Product |

United States |

Mechanism of Action and Molecular Interactions of Erk1/2 Inhibitors

Binding Modes and ATP-Competitive Inhibition

A majority of ERK1/2 inhibitors function by competing with adenosine (B11128) triphosphate (ATP) for binding within the kinase's active site. aacrjournals.org However, the specific mode of binding can vary significantly, leading to different downstream consequences. These binding strategies are often categorized based on their interaction with the kinase's conformational state and whether they simply block catalytic activity or also prevent the kinase from being activated.

Dual-Mechanism Inhibition: Inhibition of Catalysis and Prevention of Activating Phosphorylation by MEK1/2

A distinct class of inhibitors, known as dual-mechanism inhibitors, offers a more comprehensive blockade of the ERK pathway. aacrjournals.org Like Type I inhibitors, they are ATP-competitive and inhibit the catalytic activity of ERK1/2. nih.gov However, they possess an additional mechanism: they prevent the activating phosphorylation of ERK1/2 at its Threonine-Glutamate-Tyrosine (T-E-Y) motif by MEK1/2. aacrjournals.orgnih.gov

This dual action is achieved through a distinct binding mode that induces a significant conformational change in the ERK protein. aacrjournals.org For instance, the inhibitor SCH772984 binds to the ATP site but also forces a conformational shift that is incompatible with recognition and phosphorylation by MEK1/2. aacrjournals.orgnih.gov This prevents the formation of the active p-ERK conformation. aacrjournals.org Studies have shown that dual-mechanism inhibitors can lead to a more durable and robust suppression of ERK1/2-dependent gene expression compared to purely catalytic inhibitors. aacrjournals.org

Covalent Binding Mechanism of ERK1/2 Inhibitor 9

This compound, also referred to as Probe 1, is distinguished by its covalent binding mechanism. medchemexpress.comimmunomart.org Unlike inhibitors that bind reversibly, covalent inhibitors form a permanent chemical bond with the target protein. This irreversible interaction can lead to prolonged and potent inhibition. The design of such inhibitors often targets specific amino acid residues within or near the ATP-binding site. aacrjournals.orgnih.gov For example, the covalent inhibitor CC-90003 was designed to target a cysteine residue (Cys164 in ERK2) located in the activation loop of the ATP binding site, a covalent bond confirmed by mass spectrometry. aacrjournals.org this compound functions similarly as a covalent inhibitor, ensuring sustained inactivation of the kinase. medchemexpress.comimmunomart.org

Exploration of Unique Inhibitor Binding Sites and Induced Conformational Changes in ERK1/2

Research into ERK1/2 inhibitors has revealed that some compounds can bind to unique, previously unknown pockets on the kinase, inducing significant conformational changes. nih.gov The inhibitor SCH772984 exemplifies this phenomenon. nih.govresearchgate.net Structural analysis revealed that SCH772984 induces a novel binding pocket that is not present in either the active or inactive states of the kinase. nih.gov

This new pocket is formed by an inactive conformation of the phosphate-binding loop (P-loop) and an outward tilt of the αC helix. nih.govresearchgate.net The inhibitor's extended piperazine-phenyl-pyrimidine structure fits into this induced pocket. nih.gov This unique binding mode, which differs from canonical Type I interactions, is associated with slow binding kinetics and prolonged target engagement, effectively locking the kinase in an inactive state that prevents both ATP binding and MEK1/2-mediated activation. nih.govharvard.edu

Impact on ERK1/2 Phosphorylation and Activity

The direct consequence of ERK1/2 inhibitor binding is the modulation of the kinase's phosphorylation state and its ability to phosphorylate downstream targets. The specific impact often depends on the inhibitor's mechanism of action.

Downregulation of Phospho-ERK1/2 by this compound

As a covalent inhibitor, this compound effectively reduces the levels of activated, phosphorylated ERK1/2 (phospho-ERK1/2). medchemexpress.comimmunomart.org By forming an irreversible bond with the kinase, it locks the enzyme in an inactive state, preventing it from being phosphorylated by MEK1/2 or rendering any phosphorylated enzyme catalytically inert. medchemexpress.comimmunomart.org This leads to a direct and sustained downregulation of signaling output from the pathway. Studies on other covalent inhibitors have demonstrated this robust inhibition of phospho-ERK signaling in various cancer models. aacrjournals.org The ability of this compound to decrease phospho-ERK1/2 levels is a key indicator of its target engagement and functional efficacy within cells. medchemexpress.comimmunomart.org

| Inhibitor Class | Representative Compound(s) | Binding Mode | Effect on Catalysis | Effect on MEK1/2 Phosphorylation |

| Catalytic (Type I) | GDC-0994, BVD-523 | Binds to active ERK1/2 in ATP pocket | Inhibited | None |

| Dual-Mechanism | SCH772984 | Induces conformational change in ATP pocket | Inhibited | Prevented |

| Covalent | This compound, CC-90003 | Forms irreversible bond in ATP pocket | Inhibited | Prevented |

Modulation of Downstream Substrates, such as RSK Phosphorylation

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates a multitude of cellular processes. Upon activation, ERK1/2 phosphorylate a wide array of cytoplasmic and nuclear substrates. nih.gov Among the most well-characterized downstream effectors are the p90 ribosomal S6 kinases (RSKs). patsnap.comnih.gov RSKs are a family of serine/threonine kinases that are directly phosphorylated and activated by ERK1/2. patsnap.comlife-science-alliance.org This activation is a crucial step in transducing extracellular signals into intracellular responses, including the regulation of cell growth, proliferation, and survival. patsnap.com

The inhibition of ERK1/2 catalytic activity directly impacts the phosphorylation status of its substrates. Consequently, ERK1/2 inhibitors (ERKi) effectively block the activation of RSK. nih.govastx.com The level of phosphorylated RSK (p-RSK) is frequently used as a pharmacodynamic biomarker to measure the in-cell or in-vivo efficacy of ERK1/2 inhibitors. nih.govastx.comselleckchem.com Studies have demonstrated that treatment with various ERKi leads to a significant and dose-dependent reduction in p-RSK levels in cancer cell lines. nih.govastx.com For instance, both catalytic inhibitors (catERKi), which only block the kinase activity, and dual-mechanism inhibitors (dmERKi), which also prevent activating phosphorylation by MEK1/2, robustly suppress RSK phosphorylation. nih.govastx.com This suppression confirms that these inhibitors are effectively engaging their target and disrupting the downstream signaling cascade. nih.gov

| Inhibitor Type | Example Compound | Effect on p-RSK Levels | Reference |

|---|---|---|---|

| Catalytic ERKi (catERKi) | BVD-523 (Ulixertinib) | Robustly suppressed | nih.govastx.comselleckchem.com |

| Catalytic ERKi (catERKi) | GDC-0994 | Robustly suppressed | astx.com |

| Dual-Mechanism ERKi (dmERKi) | SCH772984 | Robustly suppressed | astx.com |

Ubiquitylation and Proteasome-Dependent Degradation of ERK2

Beyond the direct inhibition of kinase activity, a novel mechanism of action has been identified for a class of ERK1/2 inhibitors. These inhibitors induce the ubiquitylation and subsequent proteasome-dependent degradation of ERK2. nih.govnih.gov This process involves the covalent attachment of ubiquitin molecules to the target protein, marking it for destruction by the proteasome, a large protein complex that degrades unneeded or damaged proteins. mdpi.com Research has shown that treatment with certain ERKi leads to the poly-ubiquitylation of ERK2, a process that is essential for its recognition and degradation by the proteasome. nih.govnih.gov This degradation is a cellular consequence of the inhibitor binding to ERK2 and is not caused by direct destabilization of the protein's structure. nih.govnih.govresearchgate.net

ERK1/2 Inhibitors as Monovalent Degraders of ERK2

Several ERK1/2 inhibitors have been serendipitously discovered to function as "monovalent degraders." nih.gov Unlike traditional targeted protein degraders such as PROTACs (Proteolysis Targeting Chimeras), which are bifunctional molecules that recruit an E3 ligase to the target protein, monovalent degraders are small molecules that can induce degradation on their own. nih.gov These ERKi, by binding to ERK2, promote a conformational change that leads to its recognition by the cellular degradation machinery. researchgate.net This finding suggests that these kinase inhibitors not only block the enzyme's function but also trigger its complete removal from the cell. nih.govnih.gov The compound known as this compound can be chemically tagged to form a component of an ERK-CLIPTAC (Click-Formed Proteolysis-Targeting Chimera), a technology that self-assembles inside cells to elicit the degradation of ERK1/2, further highlighting the potential for these compounds in targeted protein degradation strategies. medchemexpress.com

Role of Cullin-RING E3 Ligases in ERK2 Turnover

The degradation of ERK2 induced by these monovalent degrader inhibitors is dependent on the activity of Cullin-RING E3 ligases (CRLs). nih.govnih.gov CRLs represent the largest family of E3 ubiquitin ligases and are responsible for targeting a significant portion of cellular proteins for proteasomal degradation. nih.govnih.gov They act as molecular scaffolds that bring together the ubiquitin-charged E2 enzyme and the specific substrate, facilitating the transfer of ubiquitin. plos.org Pharmacological or genetic inhibition of CRL activity has been shown to prevent the ERKi-driven turnover of ERK2. nih.govnih.gov This demonstrates that CRLs are the essential E3 ligases that recognize the inhibitor-bound ERK2 complex and mediate its subsequent poly-ubiquitylation and degradation. nih.gov

| Condition | Effect on ERKi-Induced ERK2 Degradation | Reference |

|---|---|---|

| Pharmacological Inhibition of Cullin-RING E3 Ligases | Prevented/Blocked | nih.govnih.gov |

| Genetic Inhibition of Cullin-RING E3 Ligases | Prevented/Blocked | nih.govnih.gov |

Differential Effects on ERK1 and ERK2 Abundance

A striking feature of this inhibitor-induced degradation is its selectivity for ERK2 over ERK1. nih.gov Although ERK1 and ERK2 share high sequence homology, studies involving at least eight different ERKi have consistently shown a progressive decrease in the abundance of ERK2 protein, while the levels of ERK1 remain largely unaffected. nih.govnih.gov The polyubiquitylation driven by these inhibitors is also specific to ERK2. nih.gov Experiments in cells lacking either ERK1 or ERK2 have confirmed that the inhibitor-induced ubiquitylation and degradation selectively target ERK2. nih.gov This differential effect is significant because ERK2 is the more abundant isoform in most cells, and while the two proteins have overlapping functions, ERK2 is essential for embryonic development, whereas ERK1 is not. nih.govnih.gov The selective degradation of ERK2 suggests a nuanced interaction between the inhibitor-bound kinase and the cellular degradation machinery that distinguishes between the two highly similar isoforms. nih.gov

| Inhibitor Treatment | Effect on ERK1 Abundance | Effect on ERK2 Abundance | Reference |

|---|---|---|---|

| Treatment with various catERKi and dmERKi (e.g., BVD-523) | Little to no effect | Progressive decrease / degradation | nih.govnih.gov |

| Treatment with MEK Inhibitor (e.g., Trametinib) | No reduction | No reduction | nih.gov |

Cellular and Molecular Effects of Erk1/2 Inhibitors

Impact on Cell Proliferation and Survival

The primary function of the ERK1/2 pathway is to translate extracellular signals into cellular responses like proliferation and survival. nih.govnih.gov Consequently, inhibition of this pathway is expected to have a significant impact on these processes.

Inhibition of Cell ProliferationERK1/2 inhibitor 9 has demonstrated the ability to inhibit the growth of cancer cells.medchemexpress.comglpbio.cnIn studies involving the A375 human melanoma cell line, which is known to have a BRAF mutation that leads to constitutive activation of the MAPK/ERK pathway, this compound showed potent anti-proliferative activity.medchemexpress.comThe compound exhibited a GI50 (concentration for 50% growth inhibition) value in the sub-micromolar range, highlighting its efficacy in this cell line.medchemexpress.comglpbio.cn

Table 1: Growth Inhibition by this compound

| Cell Line | GI50 Value |

|---|

Modulation of Gene Expression and Protein Regulation

Beyond its immediate impact on cell viability, the inhibition of ERK1/2 kinase activity can lead to significant changes in the expression of downstream genes and the regulation of protein levels through mechanisms that may extend beyond catalytic suppression. nih.gov

Effects on Protein Levels Beyond Catalytic Inhibitionthis compound has been utilized in a novel chemical biology strategy that results in the degradation of the ERK1/2 proteins, an effect that goes beyond simple enzymatic inhibition.medchemexpress.comastx.comThis is achieved through the formation of an in-cell click-formed proteolysis targeting chimera (CLIPTAC).astx.com

In this system, a modified version of this compound containing a trans-cyclo-octene (TCO) tag is introduced to cells. medchemexpress.com A separate molecule, a tetrazine-tagged derivative of thalidomide (B1683933), is also added. Thalidomide is known to bind to the E3 ubiquitin ligase cereblon. astx.com Inside the cell, the TCO and tetrazine moieties undergo a rapid and bio-orthogonal "click" reaction, covalently linking the ERK1/2 inhibitor to the thalidomide derivative. astx.com

The resulting hetero-bifunctional CLIPTAC molecule effectively brings the ERK1/2 protein into close proximity with the cereblon E3 ligase. astx.com This induced proximity triggers the ubiquitination of ERK1/2, marking it for degradation by the proteasome. astx.comnih.gov This strategy successfully turns the inhibitor into a degrader, leading to the elimination of the ERK1/2 protein from the cell. astx.com This represents a distinct mechanism of action compared to conventional inhibitors that only block the kinase's catalytic function. medchemexpress.comtandfonline.com

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound (Probe 1) |

Effects on Cell Motility, Migration, and Invasion

Inhibition of the ERK1/2 signaling pathway has been shown to significantly impede cell motility, migration, and invasion across various cancer types. In ovarian cancer cell lines with activated ERK1/2 (MPSC1 and ES2 cells), treatment with the MEK inhibitor CI-1040 led to a 90% reduction in cell motility in wound-healing assays and a decrease in cell invasion ranging from 79% to 85% in Matrigel invasion assays. nih.govnih.gov This effect was linked to the downregulation of the transcription factor Twist, a key regulator of metastasis. nih.govnih.gov Similarly, in prostate cancer cells, the ERK1/2 inhibitor U0126 was able to counteract the enhanced invasion and migration capabilities conferred by the overexpression of the TM4SF1 protein. researchgate.net

The role of the ERK/MAPK pathway is fundamental in promoting both single-cell and collective cell migration. researchgate.net The pathway drives actin polymerization and adhesion turnover, which are critical for forming protrusions at the cell's leading edge. researchgate.net In non-small-cell lung cancer (NSCLC) A549 cells, natural compounds that inhibit ERK1/2 phosphorylation, such as chrysoeriol and toosendanin, have been shown to retard cell migration and invasion. mdpi.com For instance, toosendanin significantly inhibited TGF-β1-induced epithelial-mesenchymal transition (EMT), adhesion, invasion, and migration in A549 and H1975 lung cancer cells. mdpi.com

| Inhibitor | Cell Line(s) | Cancer Type | Observed Effect |

|---|---|---|---|

| CI-1040 | MPSC1, ES2 | Ovarian Cancer | 90% reduction in motility; 79-85% decrease in invasion. nih.gov |

| U0126 | DU145 | Prostate Cancer | Resisted enhanced invasion and migration ability. researchgate.net |

| Chrysoeriol | A549 | Non-Small-Cell Lung Cancer | Retarded migration and invasion. mdpi.com |

| Toosendanin | A549, H1975 | Non-Small-Cell Lung Cancer | Inhibited TGF-β1-induced invasion and migration. mdpi.com |

Influence on Diverse Cellular Processes and Homeostasis

The effect of the ERK1/2 pathway on cellular phenotypes such as senescence and epithelial-mesenchymal transition (EMT) is highly context-dependent, varying with cell type and the duration and intensity of the signal. nih.govsemanticscholar.orgresearchgate.net

Senescence: While generally known as a pro-proliferative pathway, sustained or strong activation of ERK1/2 signaling can induce cellular senescence, a state of irreversible cell cycle arrest that acts as a tumor-suppressive mechanism. nih.govsemanticscholar.orgresearchgate.net For example, strong, constitutive activation of MEK1 (an upstream activator of ERK1/2) promotes senescence in non-immortalized intestinal epithelial cells. nih.govsemanticscholar.org This process often involves the tumor suppressor proteins p53 and p16/INK4A. nih.gov Conversely, inhibiting the ERK1/2 pathway can prevent the onset of senescence in certain developmental contexts. frontiersin.org In pancreatic cancer, ERK1/2 inhibition in cancer-associated pancreatic stellate cells was found to upregulate cellular senescence markers, suppressing the cancer-stromal interaction that promotes tumor growth. nih.gov

Epithelial-Mesenchymal Transition (EMT): The ERK1/2 pathway is a known activator of core EMT-regulating transcription factors like SNAIL, SLUG, TWIST, and ZEB1/2, primarily in cancer cells. frontiersin.org However, the outcome of ERK1/2 activation is cell-type specific. In breast epithelial cells, oncogenes like B-Raf(E600) and Ras(V12) activate the ERK pathway and induce EMT. In contrast, the same oncogenes activate the ERK pathway in human diploid fibroblasts but induce senescence and downregulate Twist and Zeb1. vu.nl This demonstrates that the cellular context dictates whether ERK1/2 activation leads to a migratory, invasive phenotype (EMT) or a non-proliferative, arrested state (senescence). vu.nl

Impact on Specific Cell Types and Cellular Pathways in vitro

ERK1/2 inhibitors have demonstrated significant anti-tumor activity across a range of cancer cell lines in vitro, particularly those with mutations in the RAS/RAF/MEK pathway.

Melanoma: In BRAF- or RAS-mutant melanoma cell lines, the ERK1/2 inhibitor SCH772984 led to decreased cell proliferation and increased apoptosis. jci.org It was also effective in cell lines that had developed resistance to BRAF or MEK inhibitors. jci.org Furthermore, MEK inhibitors have been shown to increase the expression of melanoma antigens, potentially enhancing anti-tumor T-cell immunity. researchgate.net

Colorectal Cancer (CRC): A combination of RAF and ERK inhibitors (LY3009120 and SCH772984, respectively) caused synergistic growth suppression in KRAS-mutant CRC cell lines and patient-derived organoids. nih.gov

Pancreatic Cancer (PDAC): Pancreatic cancer cells, which frequently harbor KRAS mutations, are sensitive to ERK1/2 inhibition. nih.gov MEK inhibitors showed potent anti-proliferative effects in a subset of human PDAC cell lines. escholarship.org Combining MEK and AKT inhibitors resulted in synergistic effects in the majority of PDAC cell lines tested, suggesting a strategy to overcome feedback activation of the PI3K/AKT pathway. escholarship.org

Lung Cancer: In KRAS-mutant lung cancer cell lines, the combination of a RAF inhibitor and an ERK inhibitor demonstrated synergistic growth suppression. nih.gov The microtubule stabilizing agent discodermolide was found to induce cellular senescence in A549 lung cancer cells through the overexpression of ERK1/2. nih.gov

| Cancer Type | Cell Line(s) | Inhibitor(s) | Key In Vitro Findings |

|---|---|---|---|

| Melanoma | BRAF/RAS-mutant lines | SCH772984 | Decreased proliferation, increased apoptosis; effective in BRAF/MEK inhibitor-resistant lines. jci.org |

| Colorectal | KRAS-mutant lines | LY3009120 (RAFi) + SCH772984 (ERKi) | Synergistic growth suppression. nih.gov |

| Pancreatic | Human PDAC lines | GSK1120212 (MEKi) + GSK690693 (AKTi) | Synergistic anti-proliferative effects. escholarship.org |

| Lung | KRAS-mutant lines | RAFi + ERKi combination | Synergistic growth suppression. nih.gov |

The ERK1/2 pathway plays a critical role in regulating the function of various immune cells. nih.gov

Macrophages: In macrophages, the ERK1/2 pathway can have dual roles. Activation via Toll-like receptors (TLRs) is crucial for inflammatory responses. nih.gov However, MEK1/2 inhibition can reprogram macrophages into an immunostimulatory M1-like phenotype and unlock a constrained interferon response. frontiersin.org For example, inhibiting ERK1/2 with Trametinib (B1684009) in bone marrow-derived macrophages treated with viral RNA mimics reduced inflammatory cytokine production while enhancing the antiviral Type I interferon response. mdpi.com

B Cells: In B cells, ERK1/2 activation downstream of the B cell receptor (BCR) is essential for B cell development. nih.gov Chronic ERK1/2 activation can also inhibit TLR-induced B cell differentiation, which helps induce tolerance to self-antigens. nih.gov

Dendritic Cells (DCs): Like macrophages, ERK1/2 signaling in DCs is important for inflammatory responses downstream of TLRs. nih.gov

Microglia: As the resident immune cells of the central nervous system, microglia rely on ERK1/2 signaling for their inflammatory responses. nih.gov In models of Alzheimer's disease, ERK1/2 promotes pro-inflammatory microglial activation. nih.gov In vitro studies have shown that ERK1/2 signaling is necessary for the phagocytic activity of microglia, and its inhibition reduces their ability to phagocytose both amyloid-β fibrils and neuronal cells. biorxiv.org

Cardiomyocytes and Retinal Cells

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical signaling molecules that integrate extracellular cues to regulate a variety of cellular processes, including growth, differentiation, and survival. nih.govnih.gov Consequently, the inhibition of the ERK1/2 pathway has profound and often cell-type-specific effects. In cardiomyocytes and retinal cells, targeting this pathway has been a significant area of research, revealing complex and sometimes contradictory roles in cellular health and disease.

Cardiomyocytes:

In cardiac muscle cells, the ERK1/2 pathway is activated by a wide array of stimuli, including neuroendocrine factors, G protein-coupled receptor agonists, growth factors, and mechanical stress, most of which are also implicated in cardiac hypertrophy. nih.govpnas.org Early studies using cultured neonatal cardiomyocytes suggested that ERK1/2 signaling was a necessary component for the hypertrophic response. For instance, the use of MEK inhibitors like PD98059 or U0126 was shown to reduce sarcomeric organization and attenuate hypertrophy induced by agonists such as phenylephrine. pnas.orgspandidos-publications.com

However, in vivo studies using genetic loss-of-function models have challenged the notion that ERK1/2 is essential for hypertrophic growth. pnas.org Mice with genetic inhibition of ERK1/2 still developed cardiac hypertrophy in response to pressure overload. pnas.org Instead, a primary role for ERK1/2 signaling in cardiomyocytes appears to be the promotion of cell survival. pnas.orgahajournals.org Genetic inhibition of ERK1/2 was found to promote stress-induced apoptosis and accelerate the progression to heart failure under pressure overload conditions. pnas.org Similarly, in cultured cardiomyocytes subjected to ischemia/reoxygenation, the MEK inhibitor PD98059 significantly increased the rate of apoptosis. ahajournals.org This suggests that while the ERK1/2 pathway may contribute to the complex signaling network of hypertrophy, its crucial function is to protect cardiomyocytes from stress-induced cell death. The dynamic balance between ERK1/2 (pro-survival) and other MAPK pathways like JNK and p38 (pro-apoptotic) is critical in determining the fate of the cardiomyocyte following injury. ahajournals.org

Table 1: Effects of ERK1/2 Inhibition on Cardiomyocytes

| Inhibitor | Cell/Model System | Key Finding | Reference |

|---|---|---|---|

| PD98059 | Cultured neonatal cardiomyocytes | Reduced sarcomeric organization and agonist-induced hypertrophy. | pnas.org |

| PD98059 | Cultured cardiomyocytes (Ischemia/Reoxygenation) | Enhanced apoptosis, suggesting a protective role for ERK1/2. | ahajournals.org |

| U0126 | Primary cultured cardiomyocytes (Phenylephrine-induced) | Ameliorated the increase in p-ERK1/2 levels associated with hypertrophy. | spandidos-publications.com |

| Genetic Inhibition (DUSP6 overexpression) | Mouse model (Pressure overload) | Did not block hypertrophy but predisposed the heart to failure via increased apoptosis. | pnas.org |

Retinal Cells:

In the retina, dysregulation of the ERK1/2 pathway is implicated in the pathogenesis of several sight-threatening diseases, including diabetic retinopathy and age-related macular degeneration (AMD). nih.govnih.gov In diabetic models, ERK1/2 activation contributes to retinal inflammation by inducing the expression of matrix metalloproteinase-9 (MMP-9) and pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov The administration of the ERK1/2 inhibitor U0126 was shown to decrease the activation of ERK1/2 and attenuate the upregulation of these inflammatory molecules in the retinas of diabetic rats. nih.gov

In the context of AMD, particularly the atrophic form known as geographic atrophy, increased ERK1/2 activation is observed in the retinal pigment epithelium (RPE). nih.govpnas.org This activation is a key mediator of RPE cell death induced by the accumulation of cytotoxic Alu RNA, a consequence of DICER1 deficiency. nih.gov Pharmacological inhibition of MEK1 with PD98059 protected RPE cells from degeneration in both cell culture and mouse models of the disease. nih.govpnas.org Similarly, in models of light-induced retinal damage, inhibiting ERK1/2 activation, which occurs predominantly in stressed Müller cells, prevented photoreceptor degeneration and preserved retinal function. mdpi.comnih.gov

However, the role of ERK1/2 in retinal cell viability is nuanced. While moderate inhibition appears protective, a complete loss of ERK1/2 function is detrimental. mdpi.comresearchgate.net Genetic deletion of both Erk1 and Erk2 specifically in the mouse RPE resulted in a rapid loss of RPE cells and subsequent retinal degeneration. researchgate.net This was associated with a significant downregulation of RPE65, a critical enzyme in the visual cycle. researchgate.net These findings indicate that a basal level of ERK1/2 activity is essential for the function and survival of RPE and photoreceptor cells, highlighting the need for carefully titrated inhibition in potential therapeutic applications. pnas.orgresearchgate.net

Table 2: Effects of ERK1/2 Inhibition on Retinal Cells

| Inhibitor | Cell/Model System | Key Finding | Reference |

|---|---|---|---|

| U0126 | Diabetic rat retina | Attenuated diabetes-induced upregulation of MMP-9 and inflammatory markers (iNOS, IL-6, TNF-α). | nih.gov |

| PD98059 | Mouse/Human RPE cells (DICER1 depletion) | Rescued RPE cells from degeneration and death. | nih.govpnas.org |

| PD98059 | Mouse model (Photo-oxidative stress) | Inhibited ERK1/2 phosphorylation in Müller cells, reducing gliosis and preventing photoreceptor degeneration. | nih.gov |

| Genetic Inhibition (Erk1/2 knockout) | Mouse RPE | Caused rapid RPE disorganization and retinal degeneration; decreased RPE65 expression. | researchgate.net |

Neural Progenitors

The ERK1/2 signaling pathway is a fundamental regulator of neurogenesis, controlling the critical balance between the proliferation and differentiation of neural progenitors. nih.govjneurosci.org During the development of the central nervous system, high levels of ERK1/2 activity are generally associated with the self-renewal and proliferation of progenitor cells, and a decrease in this activity is a prerequisite for cell cycle exit and subsequent neuronal differentiation. nih.gov

Studies using pharmacological inhibitors have elucidated the molecular mechanisms by which ERK1/2 activity gates the progression of differentiation. In human embryonic stem cell-derived spinal cord progenitors, treatment with the MEK inhibitor PD184352 was found to accelerate neural differentiation. nih.gov This inhibition of ERK1/2 signaling leads to a rapid and widespread increase in chromatin accessibility at key neural genes, such as PAX6. nih.gov This change in chromatin structure is linked to the dissociation of the Polycomb Repressive Complex (PRC), a group of proteins that maintains a repressive state at developmental genes. nih.gov The removal of this repressive complex allows for the precocious transcription of neural genes, thereby pushing the progenitor cells toward a differentiated state. nih.gov

Genetic studies in mice further underscore the importance of tightly regulated ERK1/2 signaling for proper cortical development. ERK1/2 activity is spatially confined to the proliferative ventricular and subventricular zones of the embryonic cortex. jneurosci.org The conditional deletion of Erk2 in neural progenitors leads to a disruption of the normal cell cycle dynamics. Specifically, the loss of ERK2 results in the dysregulation of key cell cycle proteins, leading to cell cycle elongation and favoring neurogenic (differentiating) divisions at the expense of proliferative (self-renewing) divisions. jneurosci.org This premature cell cycle exit causes an early depletion of the neural progenitor pool, ultimately altering the cytoarchitecture of the cortex. jneurosci.org Furthermore, in the context of glioblastoma, a brain tumor containing cancer stem cells with properties similar to neural progenitors, constitutive ERK1/2 activation is critical for maintaining the undifferentiated, stem-like state. nih.gov Inhibition of this pathway can drive these cancer cells toward a more differentiated, neuronal phenotype, reducing their tumorigenicity. nih.gov

Table 3: Effects of ERK1/2 Inhibition on Neural Progenitors

| Inhibitor/Method | Cell/Model System | Key Finding | Reference |

|---|---|---|---|

| PD184352 | Human spinal cord neural progenitors | Promoted precocious neural gene transcription (e.g., PAX6) by increasing chromatin accessibility and causing dissociation of the Polycomb Repressive Complex. | nih.gov |

| Genetic Inhibition (Erk2 knockout) | Mouse cortical progenitors | Caused premature cell cycle exit, depletion of the progenitor pool, and altered cortical layering due to dysregulation of cell cycle proteins. | jneurosci.org |

| Pharmacological Inhibition | Glioblastoma tumorspheres | Induced neuronal differentiation and reduced the stem-like state. | nih.gov |

Preclinical Applications in Disease Models

Oncology Research

The frequent activation of the RAS-RAF-MEK-ERK pathway in tumors, found in approximately 30% of all human cancers, underscores the rationale for targeting this cascade. aacrjournals.orgchampionsoncology.com ERK1/2, as the terminal kinases in this pathway, are ideal targets as their inhibition can potentially overcome resistance mechanisms that affect upstream inhibitors like those targeting RAF or MEK. nih.govnih.gov

Antitumor Activity in Xenograft Models

ERK1/2 inhibitors have demonstrated significant antitumor activity in various xenograft models. For instance, the ERK1/2 inhibitor LY3214996 showed dose-dependent tumor growth inhibition and even regression in xenograft models with alterations in the ERK pathway. championsoncology.com Similarly, AZD0364, another potent ERK1/2 inhibitor, led to tumor regression in sensitive BRAF- and KRAS-mutant xenografts. nih.govaacrjournals.org Specifically, AZD0364 treatment resulted in 70% tumor regression in an A375 melanoma xenograft model and 10% regression in a Calu-6 non-small cell lung cancer (NSCLC) model. aacrjournals.org The covalent ERK1/2 inhibitor CC-90003 has also shown preclinical efficacy in xenograft and patient-derived xenograft (PDX) models of pancreatic, lung, and colorectal cancer. aacrjournals.org Another inhibitor, ulixertinib (B1684335) (BVD-523), has been shown to reduce tumor growth and induce regression in BRAF- and RAS-mutant xenograft models. aacrjournals.org

Efficacy in Models with Mutated RAS/RAF/MEK Pathways

A primary focus of ERK1/2 inhibitor research is on tumors harboring mutations in the RAS/RAF/MEK pathway. championsoncology.com Tumors with KRAS mutations, which are notoriously difficult to treat, are a key area of investigation. aacrjournals.org The ERK1/2 inhibitor LY3214996 demonstrated significant tumor growth inhibition as a single agent in both BRAF- and KRAS-mutant cancer models. championsoncology.com Similarly, AZD0364 has shown efficacy in preclinical models with BRAF and KRAS mutations. nih.govaacrjournals.org The covalent inhibitor CC-90003 was specifically characterized for its activity in KRAS-mutant tumor models. aacrjournals.org Furthermore, ulixertinib has shown clinical responses in patients with NRAS-, BRAFV600-, and non-V600 BRAF-mutant solid tumors. aacrjournals.org This is significant because while RAF and MEK inhibitors are effective in some BRAF-mutant cancers, resistance often develops through reactivation of the ERK pathway. aacrjournals.orgaacrjournals.org Therefore, targeting ERK1/2 directly offers a strategy to overcome this resistance. championsoncology.comnih.gov

Monotherapy Approaches

ERK1/2 inhibitors have shown promise as monotherapy in preclinical settings. championsoncology.com For example, the inhibitor LY3214996 was effective as a single agent in causing significant tumor growth inhibition in BRAF- and KRAS-mutant models. championsoncology.com Another inhibitor, AZD0364, demonstrated 93% tumor growth inhibition as a monotherapy in a Calu-6 (KRAS Q61H) xenograft model, and at a higher dose, it induced tumor regression. acs.org However, the effectiveness of monotherapy can be limited by the development of resistance. nih.gov

Combination Therapy Strategies

To enhance efficacy and overcome resistance, ERK1/2 inhibitors are often evaluated in combination with other targeted agents. championsoncology.com The combination of the ERK1/2 inhibitor AZD0364 with the MEK inhibitor selumetinib (B1684332) resulted in significant tumor regressions in multiple KRAS-mutant xenograft models. nih.govaacrjournals.org This combination leads to a more profound and sustained suppression of the RAS/MAPK pathway than what can be achieved with a single agent. nih.gov Similarly, the combination of the ERK1/2 inhibitor CC-90003 with docetaxel (B913) led to complete tumor regression in a lung cancer PDX model. aacrjournals.org Another strategy involves combining an ERK1/2 inhibitor with a pan-RAF inhibitor, which has shown synergistic benefits in a KRAS-mutant colorectal cancer xenograft model. championsoncology.com These combination approaches aim to target the cancer signaling network more comprehensively, reducing the likelihood of resistance. nih.gov

Inflammatory and Immune Disorders

The ERK1/2 signaling pathway is not only crucial in cancer but also plays a significant role in regulating inflammatory and immune responses. tandfonline.comnih.gov

Attenuation of Inflammatory Responses, including Cytokine Production

Inhibition of ERK1/2 has been shown to effectively attenuate inflammatory responses. In models of inflammation, ERK1/2 inhibitors can reduce the production of pro-inflammatory cytokines. For example, in lipopolysaccharide (LPS)-stimulated macrophage-like cells, an ERK1/2 inhibitor suppressed the release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). mdpi.com Another ERK1/2 inhibitor, SCH772984, was found to block TNF-α production and reduce the expression of inflammatory genes such as Tnf, Ccl2, and IL-6 in LPS-challenged macrophage cell lines. mdpi.com Furthermore, in chondrocytes, ERK1/2 inhibition suppressed the IL-1β and TNF-α-stimulated upregulation of matrix metalloproteinases (MMPs) and ADAMTS enzymes, which are involved in tissue degradation during inflammatory conditions like arthritis. nih.gov The use of specific inhibitors has demonstrated that ERK1/2 is involved in the LPS-induced production of monocyte chemotactic protein-1 (MCP-1) and nitric oxide. dovepress.com These findings highlight the potential of ERK1/2 inhibitors in treating inflammatory disorders by modulating the production of key inflammatory mediators. nih.govfrontiersin.org

Impact on Autoimmune and Chronic Inflammatory Disease Models (e.g., Asthma, Rheumatoid Arthritis, Experimental Autoimmune Encephalomyelitis)

The inhibition of the ERK1/2 signaling pathway, the target of ERK1/2 inhibitor 9, has demonstrated significant therapeutic potential across various preclinical models of autoimmune and chronic inflammatory diseases.

In murine models of asthma , inhibiting ERK1/2 activity has been shown to be an attractive therapeutic approach. nih.gov The ERK1/2 pathway is a primary regulator of airway smooth muscle (ASM) cell proliferation, and its active, phosphorylated form (pERK1/2) is found in increased concentrations in the airways of asthmatics. nih.gov In a house dust mite (HDM)-induced model of allergic asthma, treatment with a function-selective ERK1/2 inhibitor, SF-3–030, mitigated multiple features of the disease. nih.govresearchgate.net This included the attenuation of HDM-induced airway hyperresponsiveness and the inhibition of genes associated with inflammation, cell proliferation, and tissue remodeling. nih.govresearchgate.net The inhibitor successfully suppressed the allergen-induced upregulation of ERK1/2 activation. nih.gov

For Rheumatoid Arthritis (RA) , a condition characterized by chronic inflammation, elevated ERK1/2 activity is found in the inflamed joints of patients. portlandpress.com Preclinical studies suggest that ERK1/2 inhibitors show therapeutic promise by reducing the production of key pro-inflammatory cytokines associated with RA, including Tumor Necrosis Factor (TNF), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). portlandpress.comfrontiersin.org Excessive or uncontrolled activation of the ERK1/2 pathway can lead to the abnormal activation of T and B lymphocytes, contributing to autoimmunity. frontiersin.org

The role of ERK1/2 signaling in Experimental Autoimmune Encephalomyelitis (EAE) , a common animal model for multiple sclerosis, is complex, with studies indicating both protective and detrimental effects depending on the context. Inhibition of the ERK pathway upstream via MEK inhibitors has been shown to ameliorate EAE by suppressing auto-antigen responses from Th17 and Th1 cells. portlandpress.comnih.gov Similarly, signaling through TPL-2, an upstream activator of ERK-1/2, is required to promote EAE, suggesting that its inhibition is protective. babraham.ac.uk Conversely, sustained ERK1/2 activation specifically within B-cells has been found to suppress EAE by increasing the population of regulatory B-cells that produce the anti-inflammatory cytokine IL-10. x-mol.net Furthermore, a compound known as Tyrphostin A9, which paradoxically activates ERK1/2 in neuronal cells, was reported to ameliorate clinical symptoms and provide axonal protection in an EAE model. nih.gov These conflicting findings highlight the nuanced role of the ERK1/2 pathway in EAE, where the therapeutic outcome may depend on the specific cell type being targeted and the nature of the molecular intervention.

| Disease Model | Intervention | Key Findings | References |

|---|---|---|---|

| Asthma (House Dust Mite-induced) | Inhibition of ERK1/2 (SF-3–030) | Attenuated airway hyperresponsiveness; inhibited genes for inflammation and remodeling. | nih.gov, researchgate.net |

| Rheumatoid Arthritis | Inhibition of ERK1/2 | Reduces production of pro-inflammatory cytokines (TNF, IL-1, IL-6). | portlandpress.com, frontiersin.org |

| Experimental Autoimmune Encephalomyelitis (EAE) | Inhibition of MEK (upstream of ERK) | Ameliorated disease by suppressing Th1 and Th17 cell responses. | portlandpress.com, nih.gov |

| Experimental Autoimmune Encephalomyelitis (EAE) | Activation of ERK1/2 (in B-cells) | Suppressed disease via activation of regulatory B10 cells. | x-mol.net |

| Experimental Autoimmune Encephalomyelitis (EAE) | Activation of ERK1/2 (Tyrphostin A9 in neuronal cells) | Ameliorated clinical symptoms and provided axonal protection. | nih.gov |

Modulation of Sepsis Pathology

In preclinical models of sepsis, a life-threatening condition caused by a dysregulated host response to infection, targeting the ERK1/2 pathway has shown significant promise. The specific ERK1/2 inhibitor SCH772984 was tested in murine sepsis models, where it demonstrated the ability to prolong survival. mdpi.comresearchgate.net In both a lethal dose lipopolysaccharide (LPS)-induced endotoxemia model and a cecal ligation and puncture (CLP) model, treatment with the inhibitor improved survival outcomes. mdpi.com A key mechanism identified was the significant reduction in serum levels of the pro-inflammatory chemokine Ccl2/Mcp1. mdpi.comresearchgate.net

Further studies have elucidated the mechanisms by which ERK1/2 signaling contributes to sepsis pathology. The protein NONO, for instance, has been shown to promote the production of multiple inflammatory cytokines during sepsis by facilitating the phosphorylation of ERK1/2. researchgate.net Knocking down NONO or directly inhibiting phosphorylated ERK1/2 led to a decrease in the expression and concentration of these cytokines. researchgate.net In the context of sepsis-induced myocardial injury, the protein SHP2 has a protective role by inhibiting the Src/ERK pathway, which in turn ameliorates oxidative stress-mediated cardiomyocyte apoptosis. aging-us.com These findings collectively suggest that inhibition of the ERK1/2 pathway could be a valuable strategy for mitigating the severe inflammatory cascade characteristic of sepsis.

| Sepsis Model | Intervention | Key Findings | References |

|---|---|---|---|

| LPS-induced Endotoxemia & CLP (mice) | ERK1/2 Inhibition (SCH772984) | Improved survival and reduced plasma levels of Ccl2/Mcp1. | mdpi.com, researchgate.net |

| LPS-challenged THP1 cells | Phospho-ERK1/2 Inhibition | Decreased mRNA expression and concentration of multiple cytokines. | researchgate.net |

| Sepsis-induced Myocardial Injury (mice) | Inhibition of Src/ERK pathway (via SHP2) | Ameliorated myocardial injury by reducing oxidative stress and apoptosis. | aging-us.com |

Neurological Diseases

Neuroprotective Effects and Modulation of Neuroinflammation

The ERK1/2 signaling pathway is deeply involved in processes of neuroinflammation and neuronal survival, making its modulation a key area of investigation for neurological disorders. Inhibition of ERK1/2 has frequently been associated with neuroprotective effects by downregulating apoptosis and inflammation. spandidos-publications.com For example, the cytokine TGF-β1 exerts potent neuroprotective effects by inhibiting LPS-induced ERK phosphorylation in microglia, which is a critical step for microglial superoxide (B77818) production and subsequent dopamine (B1211576) neuron death. aai.org Similarly, Dehydroepiandrosterone sulfate (B86663) (DHEAS) has been shown to provide neuroprotection by blocking bradykinin-stimulated activation of ERK1/2, which in turn reduces reactive oxygen species production and neuronal apoptosis. nih.gov In models of Parkinson's disease, ERK1/2 activation in microglia mediates oxidative stress that contributes to the degeneration of dopaminergic neurons. explorationpub.com

Role in Neurodegenerative Disease Models (e.g., Huntington's Disease, Parkinson's Disease, Amyotrophic Lateral Sclerosis)

The role of the ERK1/2 pathway in neurodegenerative diseases is highly context-dependent, with both beneficial and detrimental effects reported.

In models of Huntington's Disease (HD) , activation of ERK1/2 signaling is largely considered neuroprotective. researchgate.net In response to the mutant huntingtin protein, ERK1/2 activation can direct a protective transcriptional response and inhibit pro-apoptotic caspases. researchgate.netnih.gov Pharmacological interventions that promote ERK1/2 activation have been shown to suppress the adverse effects of mutant huntingtin. nih.gov A novel cell-penetrating peptide, RB5, which enhances nuclear ERK signaling, demonstrated neuroprotective effects in a mouse model of HD. embopress.orgbiorxiv.org

For Parkinson's Disease (PD) , the evidence is more divided. Many studies suggest that inhibiting ERK1/2 is beneficial. The pathway's activation in microglia contributes to the oxidative stress and degeneration of dopaminergic neurons seen in animal models of PD. spandidos-publications.comexplorationpub.com Furthermore, ERK1/2 signaling is involved in the development of L-DOPA-induced dyskinesia, a common side effect of PD treatment, and inhibiting the pathway can attenuate these motor complications. spandidos-publications.comexplorationpub.com However, in contrast, the same RB5 peptide that potentiates ERK signaling was also shown to be neuroprotective in a PD model, indicating a more complex role for the pathway. embopress.orgbiorxiv.org

In models of Amyotrophic Lateral Sclerosis (ALS) , inhibition of the ERK1/2 pathway is generally viewed as a promising therapeutic strategy. researchgate.net Increased levels of phosphorylated ERK1/2 are observed in transgenic mouse models of ALS. spandidos-publications.comnih.gov This hyperactivation is associated with several pathological features, including the mislocalization of TDP-43, oligodendrocyte dysfunction, and motor neuron death. researchgate.netnih.govnih.gov In a SOD1-G93A transgenic mouse model, the MEK inhibitor trametinib (B1684009), which blocks ERK1/2 activation, was shown to protect motor neurons from degeneration. genuv.com

Effects on Stroke and Hyperexcitability Models

In the context of stroke , the therapeutic value of modulating the ERK1/2 pathway is debated. A significant body of evidence suggests that inhibiting the pathway is neuroprotective. Pharmacological studies have shown that suppressing ERK1/2 activation can reduce neurological damage, inflammation, and apoptosis following ischemic brain injury. spandidos-publications.comresearchgate.netfrontiersin.org In a mouse model of transient middle cerebral artery occlusion, ubiquitous overexpression of ERK2 was found to be detrimental, leading to larger infarct volumes, while inhibitors of the pathway were protective. nih.gov Conversely, some research indicates that ERK1/2 signaling plays a role in neurogenesis following brain ischemia, suggesting a potential beneficial function during the recovery phase. spandidos-publications.com

Regarding hyperexcitability , the ERK1/2 pathway is a crucial regulator of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory. spandidos-publications.com Inhibition of ERK1/2 has been shown to prevent the induction of these forms of plasticity in brain regions like the hippocampus and amygdala. spandidos-publications.com

| Disease/Model | Modulation of ERK1/2 | Key Findings | References |

|---|---|---|---|

| Huntington's Disease | Activation | Neuroprotective; directs pro-survival transcriptional response and inhibits caspases. | nih.gov, embopress.org, researchgate.net, biorxiv.org |

| Parkinson's Disease | Inhibition | Reduces microglial oxidative stress and L-DOPA-induced dyskinesia. | explorationpub.com, spandidos-publications.com, nih.gov |

| Parkinson's Disease | Activation | Neuroprotective effects reported with peptide RB5. | embopress.org, biorxiv.org |

| Amyotrophic Lateral Sclerosis (ALS) | Inhibition | Protects motor neurons; prevents TDP-43 pathology; reduces neuroinflammation. | spandidos-publications.com, researchgate.net, nih.gov, genuv.com |

| Stroke (Ischemia-Reperfusion) | Inhibition | Reduces infarct volume, inflammation, and apoptosis. | researchgate.net, spandidos-publications.com, nih.gov, frontiersin.org |

| Synaptic Plasticity (Hyperexcitability Model) | Inhibition | Prevents induction of LTP and LTD in hippocampus and amygdala. | spandidos-publications.com |

Metabolic and Cardiovascular Diseases

The ERK1/2 signaling pathway is a critical regulator of cellular processes in metabolic and cardiovascular tissues, and its dysregulation is implicated in a range of diseases.

In the cardiovascular system, the role of ERK1/2 is multifaceted. Studies show that activation of MEK/ERK1/2 signaling can be protective against myocardial ischemia in the aging heart by inhibiting mitochondrial fragmentation and reducing apoptosis. amegroups.org In contrast, other research indicates that genetic inhibition of ERK1/2 in the heart can predispose it to failure under conditions of long-term pressure overload. pnas.org In the context of diabetic cardiomyopathy, however, inhibition of ERK1/2 with the compound U0126 was found to be beneficial, attenuating cardiac remodeling by reducing the expression of genes associated with hypertrophy and fatty acid metabolism. imrpress.com Furthermore, ERK1/2 inhibition has been demonstrated to reduce vascular calcification in animal models of atherosclerosis. nih.gov

In the realm of metabolic diseases such as obesity and diabetes, activation of the ERK1/2 pathway is often associated with detrimental effects. mdpi.com For instance, liver-specific deletion of ERK1/2 has been shown to improve systemic insulin (B600854) and glucose tolerance in mice. mdpi.com Pharmacological inhibition of ERK1/2 in both streptozotocin-induced and db/db mouse models of diabetes resulted in a significant reduction in plasma glucose levels. imrpress.com The pathway also plays a complex role in adipogenesis, where its inhibition is necessary for terminal differentiation of fat cells. mdpi.com Conversely, ERK1/2 signaling is also required for glucose-stimulated insulin secretion from pancreatic β-cells, highlighting the pathway's diverse and sometimes opposing functions in metabolic regulation. mdpi.com

| Disease/Model | Intervention | Key Findings | References |

|---|---|---|---|

| Myocardial Ischemia (Aging Heart) | Activation of ERK1/2 | Cardioprotective; inhibited mitochondrial fragmentation and apoptosis. | amegroups.org |

| Heart Failure (Pressure Overload) | Inhibition of ERK1/2 | Predisposed the heart to failure and increased apoptosis. | pnas.org |

| Diabetic Cardiomyopathy | Inhibition of ERK1/2 (U0126) | Attenuated cardiac remodeling and reduced expression of fatty acid metabolism genes. | imrpress.com |

| Vascular Calcification | Inhibition of ERK1/2 (U0126) | Reduced calcium accumulation in atherosclerotic lesions. | nih.gov |

| Diabetes (STZ and db/db mice) | Inhibition of ERK1/2 (U0126) | Significantly reduced plasma glucose levels. | imrpress.com |

| Obesity/Insulin Resistance | Genetic Deletion of ERK1/2 (liver) | Improved systemic insulin and glucose tolerance. | mdpi.com |

Alleviation of Diabetic Complications (e.g., Retinopathy, Cardiomyopathy, Nephropathy)

The ERK1/2 signaling pathway is increasingly recognized as a key player in the pathogenesis of various diabetic complications. nih.govresearcher.life Research indicates that hyperglycemia can stimulate ERK1/2, leading to cellular damage in multiple organs. nih.gov Consequently, inhibiting this pathway is being explored as a therapeutic strategy.

Diabetic Retinopathy (DR): In animal models of diabetes, the ERK1/2 pathway is activated in the retina. nih.govnih.gov This activation is associated with an increase in inflammatory factors such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-9 (MMP-9), all of which contribute to the progression of DR. nih.govnih.govfrontiersin.org Studies using the ERK1/2 inhibitor U0126 in diabetic rats showed that it could decrease ERK1/2 activation and subsequently attenuate the diabetes-induced upregulation of these inflammatory biomarkers. nih.govkab.ac.ug The inhibition of ERK1/2 also led to a reduction in the expression of MMP-9, a key enzyme involved in tissue remodeling and breakdown of the blood-retinal barrier. nih.govnih.gov These findings suggest that the ERK1/2 signaling pathway is a potential therapeutic target for managing diabetic retinopathy. nih.govkab.ac.ug

Diabetic Cardiomyopathy (DCM): ERK1/2 phosphorylation is significantly increased in the hearts of both streptozotocin (B1681764) (STZ)-induced and db/db diabetic mice, as well as in cardiomyocytes exposed to high glucose conditions. imrpress.comimrpress.comresearchgate.net This overactivation is linked to adverse cardiac remodeling, including hypertrophy and fibrosis. imrpress.comnih.gov Pharmacological inhibition of ERK1/2 with U0126 in these diabetic mouse models resulted in a significant reduction in the expression of genes associated with cardiac hypertrophy (e.g., ANF, BNP) and fibrosis (e.g., Col3α1). frontiersin.orgimrpress.comimrpress.comresearchgate.net The protective mechanism appears to involve the suppression of genes related to fatty acid metabolism. frontiersin.orgimrpress.com These results indicate that blocking the ERK1/2 pathway may protect against the development of diabetic cardiomyopathy. nih.gov

Diabetic Nephropathy (DN): The ERK1/2 pathway is implicated in the development and progression of diabetic nephropathy, one of the most severe complications of diabetes. nih.govemjreviews.com In models of hyperuricemic nephropathy, which shares features with DN, the ERK1/2 inhibitor U0126 was shown to improve renal function and reduce pathological changes like renal interstitial fibrosis. oncotarget.com The mechanism involves the suppression of the TGF-β signaling pathway, a key mediator of fibrosis. oncotarget.com Further studies have shown that ERK1/2 activation promotes the proliferation of mesangial cells and contributes to fibrosis in the diabetic kidney. oncotarget.comoncotarget.com Inhibiting ERK1/2 is therefore considered a potential approach for the prevention and treatment of nephropathy. oncotarget.com

Table 1: Effects of ERK1/2 Inhibition on Diabetic Complications

| Complication | Model System | Key Findings | Impact of Inhibition | Citations |

|---|---|---|---|---|

| Retinopathy | Diabetic Rat Models | Increased retinal ERK1/2 activation; Upregulation of MMP-9, iNOS, IL-6, TNF-α. | Attenuated inflammatory markers and MMP-9 expression. | nih.govnih.govfrontiersin.orgkab.ac.ug |

| Cardiomyopathy | STZ-induced & db/db Mice | Increased cardiac ERK1/2 phosphorylation; Upregulation of hypertrophy & fibrosis genes. | Reduced expression of genes for hypertrophy, fibrosis, and fatty acid metabolism. | frontiersin.orgimrpress.comimrpress.comresearchgate.net |

| Nephropathy | Rat Model of Hyperuricemic Nephropathy | Activation of ERK1/2 in the kidney; Increased renal interstitial fibrosis. | Improved renal function; Attenuated fibrosis via suppression of TGF-β signaling. | nih.govemjreviews.comoncotarget.com |

Regulation of Fatty Acid Metabolism

The ERK1/2 pathway has been identified as a significant regulator of lipid and fatty acid metabolism. imrpress.comnih.govnih.gov Its dysregulation is associated with metabolic diseases. frontiersin.org Studies in diabetic cardiomyopathy models have revealed that ERK1/2 activation enhances the expression of key genes involved in fatty acid metabolism in the heart, including Peroxisome proliferator-activated receptor alpha (PPARα), Carnitine palmitoyltransferase I (CPT1A), and Fatty Acyl-CoA Synthetase (FACS). imrpress.comimrpress.comresearchgate.net Treatment with the ERK1/2 inhibitor U0126 reversed this effect, suggesting that the cardioprotective effects of ERK1/2 inhibition are mediated, at least in part, by modulating cardiac fatty acid metabolism. frontiersin.orgimrpress.com

In a different context, research on the hepatocellular carcinoma cell line HepG2 demonstrated that inhibiting the ERK1/2 pathway with the inhibitor PD98059 directly alters the cellular fatty acid profile. nih.govnih.gov This inhibition led to a significant increase in monounsaturated fatty acids, such as oleic acid, and a decrease in the content of polyunsaturated fatty acids. nih.govnih.gov These findings indicate that the ERK1/2 pathway has a differential regulatory role on the composition of cellular fatty acids. nih.gov

Table 2: Research Findings on ERK1/2 Inhibition and Fatty Acid Metabolism

| Model System | Inhibitor Used | Key Findings | Citations |

|---|---|---|---|

| Diabetic Mouse Heart | U0126 | Reversed the increased expression of fatty acid metabolism genes (PPARα, CPT1A, FACS). | frontiersin.orgimrpress.comimrpress.comresearchgate.net |

Antiviral Applications (e.g., Suppression of Astrovirus Replication)

The ERK1/2 signaling pathway is manipulated by numerous viruses to facilitate their replication. nih.gov Research on human astroviruses, a leading cause of gastroenteritis in young children, has shown that this virus activates the ERK1/2 pathway early during infection. nih.govnih.gov This activation appears to be a crucial step for a productive viral life cycle. mdpi.com

Studies using the specific ERK1/2 inhibitor U0126 demonstrated a significant reduction in astrovirus production. nih.govnih.govasm.org The inhibitory effect was not limited to a single step; treatment with the inhibitor diminished all examined stages of the viral life cycle, including the expression of both early and late viral proteins and the transcription of viral genomic and subgenomic RNA. nih.govnih.gov This broad impact suggests that ERK1/2 signaling is essential for a post-attachment step in astrovirus replication. nih.govnih.gov The dependence on ERK1/2 activation for efficient replication has been observed in different astrovirus strains, including the classical human astrovirus 1 (HAstV-1) and the more divergent VA1 strain. nih.govmdpi.com

Table 3: Effects of ERK1/2 Inhibition on Astrovirus Replication

| Virus | Cell Line | Key Findings | Impact of Inhibition | Citations |

|---|

Mechanisms of Resistance to Erk1/2 Pathway Inhibition

Intrinsic and Acquired Resistance to Upstream MAPK Pathway Inhibitors (BRAF/MEK Inhibitors)

Resistance to inhibitors of BRAF and MEK, upstream components of the ERK1/2 pathway, is a major clinical challenge. frontiersin.orgoncotarget.com Tumors can exhibit intrinsic (pre-existing) resistance or develop acquired resistance during treatment. amegroups.org A primary consequence of both forms of resistance is the restoration of ERK1/2 signaling. frontiersin.orgaacrjournals.orgportlandpress.com

The MAPK pathway is regulated by a series of negative feedback loops where activated ERK1/2 can phosphorylate and inhibit upstream components, including RAF proteins and receptor tyrosine kinases (RTKs). frontiersin.orgresearchgate.net When BRAF or MEK inhibitors are administered, this feedback inhibition is relieved. frontiersin.orgresearchgate.net This "collapse" of negative feedback loops leads to the reactivation of the pathway, often described as a "rebound" effect, which limits the therapeutic efficacy of these inhibitors. frontiersin.orgresearchgate.net This reactivation can be mediated by the de-repression and subsequent activation of various RTKs. researchgate.net For instance, inhibition of the MAPK pathway can lead to the reactivation of multiple pathways, attenuating the antitumor effects of the targeted inhibitors. researchgate.net

A multitude of genetic alterations can drive resistance to BRAF and MEK inhibitors by reactivating the ERK pathway. biorxiv.org These include:

NRAS or KRAS Mutations: The acquisition of activating mutations in NRAS (such as Q61K) or KRAS can bypass the need for upstream signaling and reactivate the MAPK cascade. aacrjournals.orgfrontiersin.org

BRAF Amplification: An increase in the copy number of the mutant BRAF gene can lead to higher levels of the BRAF protein, overwhelming the inhibitor and restoring ERK signaling. aacrjournals.orgresearchgate.net

BRAF Splice Variants: The expression of alternative splice variants of BRAF, which may lack the domain targeted by the inhibitor, can lead to inhibitor-resistant dimerization and pathway reactivation. aacrjournals.orgresearchgate.net

MEK Mutations: The development of mutations in MAP2K1 (encoding MEK1) or MAP2K2 (encoding MEK2) can render the protein insensitive to MEK inhibitors, allowing for continued signaling to ERK. aacrjournals.orgresearchgate.net For example, mutations like MEK1 C121S have been shown to confer resistance. aacrjournals.org

Loss of Negative Regulators: Loss-of-function mutations in genes that negatively regulate the MAPK pathway, such as NF1, can also contribute to resistance. researchgate.net

Mechanisms of Resistance to ERK1/2 Inhibitors

Direct inhibition of ERK1/2 is a strategy to overcome resistance to upstream inhibitors; however, resistance to ERK1/2 inhibitors themselves can also emerge. aacrjournals.orgaacrjournals.org

Acquired resistance to ERK inhibitors can occur through the development of mutations within the MAPK1 (ERK1) and MAPK3 (ERK2) genes themselves. aacrjournals.orgresearchgate.net These on-target mutations can interfere with the binding of the inhibitor to the ERK protein, thereby reducing the drug's efficacy and allowing the kinase to remain active. aacrjournals.orgresearchgate.net Structural analyses have shown that certain inhibitor-induced mutations can impair the ability of the specific compound to bind to the mutant ERK protein. aacrjournals.org The specific mutations that arise can be dependent on the chemical scaffold of the ERK inhibitor used. aacrjournals.org

Similar to the amplification of upstream components like BRAF, amplification of the MAPK1 gene (encoding ERK2) has been identified as a mechanism of resistance to ERK inhibitors. aacrjournals.orgresearchgate.net This amplification leads to the overexpression of the ERK2 protein. aacrjournals.org The increased levels of the target protein can effectively titrate out the inhibitor, allowing for sufficient ERK2 activity to drive cell proliferation and survival despite treatment. aacrjournals.org Overexpression of ERK2 has been shown to sensitize RAS/RAF mutant melanoma cells to further pathway hyperactivation, suggesting a tightly regulated "fitness zone" for MAPK signaling. researchgate.net

Resistance to ERK inhibitors can also be mediated by mechanisms that occur upstream of ERK itself. The overexpression of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and ERBB2 (also known as HER2) has been identified as a mechanism of acquired resistance. aacrjournals.orgaacrjournals.org Increased signaling from these overexpressed RTKs can lead to a powerful reactivation of the MAPK pathway, sufficient to overcome the inhibitory effects of the ERK inhibitor. spandidos-publications.comoaepublish.com This highlights the interconnectedness of signaling pathways and the ability of cancer cells to adapt by upregulating alternative activation routes. frontiersin.org

An article focusing on the chemical compound "ERK1/2 inhibitor 9" cannot be generated. The search results did not provide any specific information or research findings related to a compound explicitly named "this compound".

The search results do, however, contain extensive information on the broader class of ERK1/2 inhibitors, mechanisms of resistance to their therapeutic effects, and strategies to overcome this resistance. This includes discussions on various numbered or named ERK1/2 inhibitor compounds (e.g., BVD-523, GDC-0994, SCH772984, LY3214996, AZD0364, and Compound 27), but none are identified as "this compound".

Therefore, it is not possible to generate an article that is "solely" and "strictly" focused on a compound for which no specific data has been found. To proceed, the user would need to provide a different, specific ERK1/2 inhibitor compound name that is documented in scientific literature.

Research Methodologies and Investigative Approaches

In vitro Cellular Assays

The anti-proliferative effects of ERK1/2 inhibitors are commonly assessed using various cell lines. For instance, ERK1/2 inhibitor 9 has demonstrated sub-micromolar activity in A375 melanoma cells, with a GI50 (concentration for 50% growth inhibition) of 0.47 μM. medchemexpress.com This indicates its potency in curbing the growth of these cancer cells.

Cell viability assays, such as the Cell Count Kit-8 (CCK-8) or Alamar Blue assays, are standard methods to quantify the impact of these inhibitors on cell proliferation. aacrjournals.orge-century.us In studies involving other ERK1/2 inhibitors like ulixertinib (B1684335) and Laxiflorin B, a dose-dependent inhibition of cell viability has been observed across various cancer cell lines, including lymphoma (SUDHL-10 and Raji) and non-small-cell lung cancer (NSCLC) lines (PC9, HCC827, H1650, A549, and H1975). e-century.usbiorxiv.org These assays typically involve seeding a specific number of cells and treating them with varying concentrations of the inhibitor for a defined period, after which cell viability is measured. aacrjournals.org

Table 1: Effect of ERK1/2 Inhibitors on Cell Proliferation

| Compound | Cell Line | Assay | Finding | Reference |

| This compound | A375 | Growth Inhibition | GI50 = 0.47 μM | medchemexpress.com |

| Ulixertinib | SUDHL-10, Raji | CCK-8 | Dose-dependent inhibition of cell viability | e-century.us |

| Laxiflorin B | PC9, HCC827, H1650, A549, H1975 | Cell Viability | Dose-dependent inhibition of cell growth | biorxiv.org |

This table is interactive. Click on the headers to sort the data.

ERK1/2 inhibitors have been shown to induce apoptosis, or programmed cell death, in cancer cells. d-nb.info The induction of apoptosis is a key mechanism through which these inhibitors exert their anti-cancer effects. Various methods are employed to detect and quantify apoptosis.

Flow cytometric analysis is a common technique used to measure apoptosis. biorxiv.org For example, treatment with the ERK1/2 inhibitor Laxiflorin B resulted in a dose-dependent increase in apoptosis in NSCLC cell lines. biorxiv.org Another method involves observing morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies, which can be visualized using staining techniques like Hoechst staining. nih.gov

The involvement of specific apoptotic pathways is often investigated by examining the activation of caspases, which are key executioner proteins in apoptosis. d-nb.info For instance, the ERK1/2 inhibitor Laxiflorin B was found to upregulate cleaved-caspase 7, 9, and PARP, indicating activation of the mitochondrial apoptotic pathway. biorxiv.org Similarly, goniothalamin (B1671989) treatment in A375 melanoma cells led to increased levels of active caspase-9 and -7. nih.gov

The RAS-RAF-MEK1/2-ERK1/2 signaling pathway is a critical regulator of cell cycle progression. aacrjournals.org Inhibition of this pathway can lead to cell cycle arrest, preventing cancer cells from dividing. Flow cytometry is a primary method for analyzing the distribution of cells in different phases of the cell cycle (G1, S, G2/M). aacrjournals.orgnih.gov

The ERK1/2 signaling pathway plays a significant role in cell motility and migration, processes that are crucial for cancer metastasis. researchgate.netnih.gov Wound healing assays and transwell migration assays are commonly used to assess the impact of ERK1/2 inhibitors on these processes. researchgate.net

In a wound healing assay, a "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is measured over time. researchgate.net Transwell migration assays involve seeding cells in the upper chamber of a transwell insert and measuring their ability to migrate through a porous membrane to a lower chamber containing a chemoattractant. nih.gov

Studies using ERK1/2 inhibitors like U0126 have demonstrated a significant reduction in both the motility and migration of various cancer cell lines, including squamous cell carcinoma and glioma cells. researchgate.netresearchgate.net For instance, temozolomide, which inhibits ERK signaling, was shown to suppress the migration and invasion of glioma C6 cells. spandidos-publications.com These findings indicate that targeting the ERK1/2 pathway can effectively inhibit the migratory capabilities of cancer cells.

Immunoblotting, or Western blotting, is a fundamental technique used to detect and quantify the levels of specific proteins and their phosphorylation status. This is particularly important for studying the ERK1/2 pathway, as the activation of ERK1/2 and its downstream targets is regulated by phosphorylation. aacrjournals.orgnih.gov

Treatment with ERK1/2 inhibitors is expected to decrease the levels of phosphorylated ERK1/2 (p-ERK1/2). Indeed, this compound has been shown to cause the downregulation of p-ERK1/2. medchemexpress.com Similarly, other ERK1/2 inhibitors like SCH772984 and Laxiflorin B have been shown to reduce the phosphorylation of ERK1/2 and its downstream substrates, such as RSK. biorxiv.orgnih.gov

Immunoblotting is also used to assess the expression levels of proteins involved in apoptosis and cell cycle regulation. For example, studies have shown that ERK1/2 inhibitors can lead to decreased expression of anti-apoptotic proteins like Bcl-2 and increased expression of pro-apoptotic proteins like Bax and cleaved caspases. e-century.usbiorxiv.org

Table 2: Impact of ERK1/2 Inhibitors on Protein Phosphorylation and Levels

| Inhibitor | Cell Line | Target Protein | Effect | Reference |

| This compound | Not specified | p-ERK1/2 | Downregulation | medchemexpress.com |

| SCH772984 | MDA-MB-231 | p-ERK1/2, p-RSK1 | Inhibition of phosphorylation | nih.gov |

| Laxiflorin B | PC9, HCC827 | p-ERK1/2, p-RSK, Cleaved-caspase 7, 9, PARP | Reduction in phosphorylation, Upregulation of cleaved proteins | biorxiv.org |

| Ulixertinib | SUDHL-10, Raji | Bcl-2, Bax, Caspase-3 | Decreased Bcl-2, Increased Bax and Caspase-3 | e-century.us |

This table is interactive. Click on the headers to sort the data.

Gene expression analysis techniques, such as reverse transcription-polymerase chain reaction (RT-PCR) and RNA sequencing (RNA-Seq), provide insights into how ERK1/2 inhibitors affect the transcriptional landscape of cancer cells. mdpi.com These methods can identify genes whose expression is altered following inhibitor treatment, revealing the broader biological pathways affected.

For instance, RNA-Seq analysis of cells treated with the ERK1/2 inhibitor SCH772984 revealed the suppression of cellular pathways related to the immune system. mdpi.com In another study, microarray gene expression profiling showed that SCH772984 induced a more robust inhibition of ERK1/2-dependent target genes compared to other catalytic ERK inhibitors. aacrjournals.org

RT-PCR can be used to validate the findings from broader sequencing analyses and to quantify the expression of specific genes of interest. For example, in lymphoma cell lines treated with ulixertinib, RT-qPCR was used to show a decrease in the mRNA expression of VEGFA, VEGFR2, and Bcl-2, and an increase in the expression of Bax and caspase-3. e-century.us These gene expression changes are consistent with the observed effects of the inhibitor on apoptosis and cell proliferation.

Enzymatic Activity Assays